9,10-Dichloroanthracene

Descripción general

Descripción

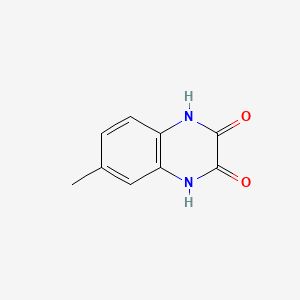

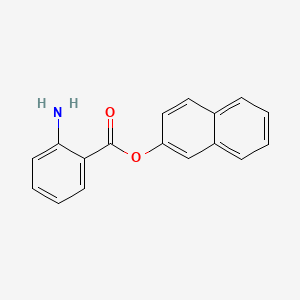

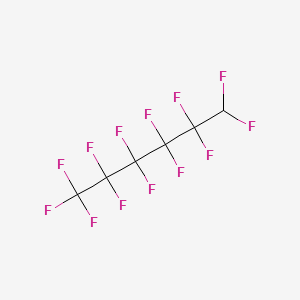

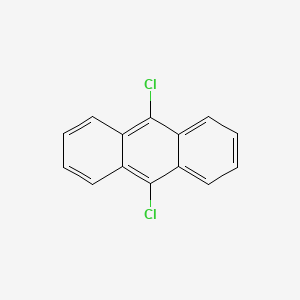

9,10-Dichloroanthracene (DCA) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₄H₈Cl₂. It belongs to the anthracene family and consists of two chlorine atoms substituted at positions 9 and 10 on the anthracene ring system. DCA is a crystalline solid with a distinct yellow color and exhibits interesting optical and thermal properties .

3.

Molecular Structure Analysis

DCA’s molecular structure consists of three fused benzene rings arranged in a linear fashion. The two chlorine atoms are positioned at the 9th and 10th carbon atoms, resulting in a symmetric substitution pattern. The crystallographic analysis reveals the precise arrangement of atoms within the crystal lattice, providing insights into its packing and intermolecular interactions .

4.

Chemical Reactions Analysis

- Photophysical Processes : DCA exhibits fluorescence upon excitation, making it useful in scintillator materials for neutron detection .

5.

Physical And Chemical Properties Analysis

- Melting Point : DCA melts at a temperature above 120°C, making it thermally stable .

- Density : The theoretical density of DCA crystals varies based on the polymorph (crystal structure). For instance, the DCA-Solution crystal has a density of 1.239 g/cm³, while the DCA-Melt crystal has a density of 1.211 g/cm³ .

- Optical Properties : DCA exhibits excitation bands around 331–387 nm and emission wavelengths at approximately 454–468 nm .

Aplicaciones Científicas De Investigación

Electronic Absorption and Emission Spectroscopy

9,10-Dichloroanthracene: is utilized in the study of electronic absorption and emission spectra in crystalline forms . Researchers have measured the spectra of α and β forms of this compound, providing insights into the electronic transitions within the crystal lattice. This application is crucial for understanding the photophysical properties of organic compounds and can be applied in the development of organic electronic devices.

Electrochemiluminescence Studies

This compound has been studied for its electrochemiluminescence (ECL) properties at low temperatures . The stability of its ionic forms and the influence of temperature on ECL intensity make it an important subject for research in analytical chemistry, particularly in the development of ECL-based sensors and assays.

Helium Droplet Spectroscopy

9,10-Dichloroanthracene: has been encapsulated in helium droplets to study its electronic spectra . This method allows scientists to observe the molecule in a nearly isolated state, providing valuable information on its intrinsic electronic structure and dynamics, which is beneficial for quantum chemistry and molecular physics research.

Thermophysical Property Evaluation

9,10-Dichloroanthracene: is also a subject of interest in the evaluation of thermophysical properties . Accurate data on these properties are essential for the chemical industry, where such compounds are used, and for theoretical models that predict the behavior of organic materials under various conditions.

Charge Transfer and Excimer Formation Research

The study of charge transfer interactions and excimer formation in 9,10-Dichloroanthracene provides a deeper understanding of molecular interactions . This research is fundamental to the fields of organic electronics and photonics, where these processes are key to the function of devices like solar cells and sensors.

Mecanismo De Acción

Target of Action

It is known that this compound interacts with various molecular structures and systems due to its aromatic nature and halogen substitutions .

Mode of Action

9,10-Dichloroanthracene is a polycyclic aromatic hydrocarbon with two chlorine atoms substituted at the 9th and 10th positions . The compound’s interaction with its targets is primarily through π-π stacking, a common interaction in systems with aromatic rings . This interaction can lead to changes in the electronic structure of the involved molecules, potentially affecting their function .

Biochemical Pathways

Polycyclic aromatic hydrocarbons, in general, are known to interact with various biochemical pathways, often leading to toxic effects .

Pharmacokinetics

Given its chemical structure, it is likely to have low water solubility and high lipid solubility, which could influence its bioavailability and distribution within the body .

Result of Action

Polycyclic aromatic hydrocarbons are often associated with toxic effects, including potential carcinogenicity .

Action Environment

The action, efficacy, and stability of 9,10-Dichloroanthracene can be influenced by various environmental factors. For instance, the presence of other molecules can affect its interactions and reactivity. Additionally, physical conditions such as temperature and pressure can influence its stability and reactivity .

Propiedades

IUPAC Name |

9,10-dichloroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDIWXZNKAZCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060541 | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish or gold powder; [Acros Organics MSDS] | |

| Record name | 9,10-Dichloroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

9,10-Dichloroanthracene | |

CAS RN |

605-48-1 | |

| Record name | 9,10-Dichloroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-DICHLOROANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dichloroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.